(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
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Overview
Description
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the acetamido group: This step involves the acetylation of the amino group on the benzo[d]thiazole ring.
Alkylation with prop-2-yn-1-yl group:
Formation of the imine linkage: The final step involves the condensation of the acetamido-benzo[d]thiazole derivative with 2-methylbenzoyl chloride to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the imine linkage to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.
Acetamido derivatives: Compounds with acetamido groups attached to various aromatic or heterocyclic cores.
Prop-2-yn-1-yl derivatives: Compounds featuring the prop-2-yn-1-yl group attached to different molecular frameworks.
Uniqueness
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant studies.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula: C19H21N3O2S
- Molecular Weight: 355.46 g/mol
- CAS Number: 865183-03-5
The structure features a thiazole ring, which is known for its biological significance, and various functional groups that enhance its reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation: It can bind to receptors, altering their activity and affecting physiological responses.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate to potent |
Pseudomonas aeruginosa | Moderate |
Escherichia coli | Moderate |
Candida tropicalis | Moderate |
The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: It can interfere with the cell cycle, preventing cancer cells from dividing.
In vitro studies have demonstrated that certain derivatives show promising results against drug-resistant cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on benzothiazole derivatives, including this compound, evaluated their effectiveness against common bacterial strains. Results indicated that modifications in the thiazole ring significantly increased antibacterial potency against Staphylococcus aureus and E. coli .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound showed that it effectively inhibited the growth of several human cancer cell lines. The study highlighted its ability to induce apoptosis and disrupt cellular metabolism, making it a candidate for further development as an anticancer agent .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Core: Initial reactions focus on creating the benzo[d]thiazole structure.
- Introduction of Functional Groups: Acetamido and propynyl groups are added through nucleophilic substitution reactions.
- Final Modifications: The ylidene linkage is formed under controlled conditions to yield the final product.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-4-11-23-17-10-9-15(21-14(3)24)12-18(17)26-20(23)22-19(25)16-8-6-5-7-13(16)2/h1,5-10,12H,11H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLCYZVSYJZNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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